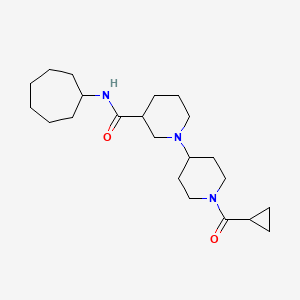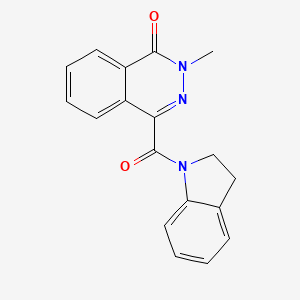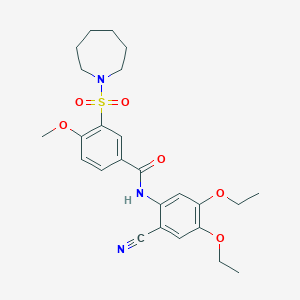
N-cycloheptyl-1'-(cyclopropylcarbonyl)-1,4'-bipiperidine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cycloheptyl-1'-(cyclopropylcarbonyl)-1,4'-bipiperidine-3-carboxamide, also known as CTAP, is a selective antagonist of the mu-opioid receptor. It has been widely used in scientific research to study the mechanism of action of opioids and their physiological effects.
作用机制
N-cycloheptyl-1'-(cyclopropylcarbonyl)-1,4'-bipiperidine-3-carboxamide acts as a selective antagonist of the mu-opioid receptor, which is one of the three major types of opioid receptors in the body. It binds to the mu-opioid receptor and blocks the action of opioids, such as morphine and fentanyl, which are agonists of the mu-opioid receptor. This compound does not affect the other two types of opioid receptors, delta and kappa.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to block the analgesic effects of opioids, indicating its role as a mu-opioid receptor antagonist. This compound has also been shown to modulate the release of neurotransmitters, such as dopamine and serotonin, which are involved in reward pathways and mood regulation. Additionally, this compound has been shown to have anti-inflammatory effects and to modulate the immune response.
实验室实验的优点和局限性
The use of N-cycloheptyl-1'-(cyclopropylcarbonyl)-1,4'-bipiperidine-3-carboxamide in lab experiments has several advantages. It is a selective antagonist of the mu-opioid receptor, which allows for the specific study of the effects of opioids on this receptor. This compound is also stable and can be easily synthesized in large quantities. However, there are limitations to the use of this compound in lab experiments. It is not selective for the mu-opioid receptor in all species, which may limit its use in animal studies. Additionally, this compound has a relatively short half-life, which may affect its efficacy in certain experiments.
未来方向
There are several future directions for the use of N-cycloheptyl-1'-(cyclopropylcarbonyl)-1,4'-bipiperidine-3-carboxamide in scientific research. One direction is the study of the effects of opioids on the immune system and the gastrointestinal tract using this compound. Another direction is the investigation of the role of mu-opioid receptors in addiction and reward pathways using this compound. Additionally, the development of more selective and potent mu-opioid receptor antagonists may further advance the study of opioids and their effects on the body.
Conclusion:
In conclusion, this compound is a selective antagonist of the mu-opioid receptor that has been widely used in scientific research to study the mechanism of action of opioids and their physiological effects. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. This compound has contributed significantly to the understanding of opioids and their effects on the body, and its use in future research may further advance this field.
合成方法
N-cycloheptyl-1'-(cyclopropylcarbonyl)-1,4'-bipiperidine-3-carboxamide can be synthesized using a multistep process that involves the reaction of several chemical compounds. The first step involves the synthesis of N-cycloheptyl-1,4'-bipiperidine-3-carboxamide, which is then reacted with cyclopropylcarbonyl chloride to produce this compound. The final product is purified using chromatography techniques.
科学研究应用
N-cycloheptyl-1'-(cyclopropylcarbonyl)-1,4'-bipiperidine-3-carboxamide has been extensively used in scientific research to study the mechanism of action of opioids and their physiological effects. It has been used to investigate the role of mu-opioid receptors in pain perception, addiction, and reward pathways. This compound has also been used to study the effects of opioids on the immune system and the gastrointestinal tract.
属性
IUPAC Name |
N-cycloheptyl-1-[1-(cyclopropanecarbonyl)piperidin-4-yl]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H37N3O2/c26-21(23-19-7-3-1-2-4-8-19)18-6-5-13-25(16-18)20-11-14-24(15-12-20)22(27)17-9-10-17/h17-20H,1-16H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STTNIRJWNFKGEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)C2CCCN(C2)C3CCN(CC3)C(=O)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H37N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B6081123.png)
![2-[1-(3,5-dimethoxybenzyl)-4-(1-isopropyl-4-piperidinyl)-2-piperazinyl]ethanol](/img/structure/B6081141.png)

![ethyl 7-(1,3-dimethyl-1H-pyrazol-5-yl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B6081156.png)

![(1-{[1-(6-chloro-3-pyridazinyl)-3-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)methanol trifluoroacetate (salt)](/img/structure/B6081182.png)
![4-hydroxybenzaldehyde [5-(4-methylbenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B6081188.png)
![3-[(3-methylbenzyl)thio]-1,2,4-triazin-5(4H)-one](/img/structure/B6081196.png)
![N-[2-(4-iodophenyl)-1,3-benzoxazol-5-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B6081202.png)

![5-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-[1-(1,3-thiazol-2-yl)ethyl]-2-pyridinamine](/img/structure/B6081218.png)
![6-(4-chlorobenzyl)-3-(4-morpholinylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B6081225.png)
![1-{[3-(3-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-3-[(3-fluorophenoxy)methyl]piperidine](/img/structure/B6081228.png)
![1-(5-methoxy-2-{[methyl(2-methyl-2-propen-1-yl)amino]methyl}phenoxy)-3-(4-methyl-1-piperazinyl)-2-propanol](/img/structure/B6081232.png)